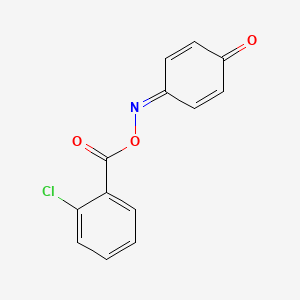
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)urea, commonly known as AP-4-PU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AP-4-PU is a urea-based compound that belongs to the class of small molecules known as kinase inhibitors.
作用機序
AP-4-PU inhibits the activity of specific kinases by binding to their ATP-binding sites. This binding prevents the transfer of phosphate groups from ATP to the kinase substrate, thereby inhibiting kinase activity. The specific kinases targeted by AP-4-PU include JNK1/2, ERK1/2, and p38α/β. These kinases are involved in various cellular processes, including inflammation, cell cycle regulation, and stress response.
Biochemical and Physiological Effects:
AP-4-PU has been shown to have various biochemical and physiological effects. In vitro studies have shown that AP-4-PU inhibits the proliferation of cancer cells, induces apoptosis, and reduces inflammation. In vivo studies have demonstrated that AP-4-PU reduces tumor growth in animal models of cancer and improves survival rates. Additionally, AP-4-PU has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
実験室実験の利点と制限
One of the major advantages of AP-4-PU is its specificity for certain kinases. This specificity allows researchers to target specific signaling pathways and cellular processes. Additionally, AP-4-PU has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of AP-4-PU is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are numerous future directions for the research and development of AP-4-PU. One of the most promising directions is the use of AP-4-PU as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the specific signaling pathways and cellular processes targeted by AP-4-PU. Finally, the development of more soluble analogs of AP-4-PU may improve its efficacy and reduce toxicity.
合成法
AP-4-PU can be synthesized by reacting 4-acetylphenyl isocyanate with 4-pyridinemethanol under appropriate reaction conditions. The reaction results in the formation of AP-4-PU as a white crystalline solid. The purity of the compound can be confirmed using various analytical techniques, including NMR, IR, and mass spectrometry.
科学的研究の応用
AP-4-PU has been extensively studied for its potential therapeutic applications. One of the most promising applications of AP-4-PU is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell division, differentiation, and apoptosis. Dysregulation of kinase activity has been implicated in the development of numerous diseases, including cancer, inflammation, and autoimmune disorders.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(19)13-2-4-14(5-3-13)18-15(20)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQURRWDHAGTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B5888680.png)
![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)


![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)

![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)

